O-Tetrahydropyranyl Lubiprostone is a synthetic derivative of Lubiprostone, which is primarily used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. The compound features a unique tetrahydropyranyl group that enhances its stability and solubility, making it particularly effective in pharmacological applications. This derivative is characterized by the incorporation of deuterium atoms, which replace certain hydrogen atoms in the molecular structure, thereby facilitating various scientific research applications, especially in metabolic studies and drug development .
O-Tetrahydropyranyl Lubiprostone is classified as a bicyclic fatty acid. It is derived from prostaglandin E1 through a series of synthetic steps that modify its structure to enhance its therapeutic efficacy. The compound's classification as a chloride channel activator places it within a specific category of gastrointestinal medications that promote fluid secretion in the intestines .
The synthesis of O-Tetrahydropyranyl Lubiprostone involves multiple steps, beginning with prostaglandin E1. The key steps include:
Industrial production methods mirror these laboratory techniques but are optimized for larger-scale production, employing continuous flow reactors and automated systems to ensure high yield and purity .
The molecular structure of O-Tetrahydropyranyl Lubiprostone consists of a bicyclic framework with a tetrahydropyranyl moiety. The presence of deuterium in the structure provides unique properties for tracing studies in metabolic research.
O-Tetrahydropyranyl Lubiprostone participates in various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with distinct pharmacological profiles.
O-Tetrahydropyranyl Lubiprostone acts primarily by activating chloride channels, specifically the ClC-2 chloride channels located on the apical side of gastrointestinal epithelial cells. This activation leads to:
The mechanism is independent of protein kinase A signaling pathways, distinguishing it from other gastrointestinal agents.
Relevant data from analyses indicate that O-Tetrahydropyranyl Lubiprostone maintains its structural integrity under various conditions, making it suitable for both laboratory research and therapeutic applications.
O-Tetrahydropyranyl Lubiprostone has several scientific uses:
O-Tetrahydropyranyl Lubiprostone is a chemically modified derivative of lubiprostone (C₂₀H₃₂F₂O₅), where the C-15 hydroxyl group is protected as a tetrahydropyranyl (THP) ether. This modification yields the molecular formula C₂₅H₄₀F₂O₆, adding a C₅H₁₀O moiety from the THP group. The THP etherification occurs under acid-catalyzed conditions, leveraging dihydropyran to form a mixed acetal at the hydroxyl site, which enhances the compound’s stability against oxidation and enzymatic degradation [3] [8].
The stereochemical integrity of lubiprostone’s four chiral centers (7R, 16R) is preserved during THP protection. The THP group itself introduces a new stereocenter at the acetal carbon (C-2′ of the tetrahydropyran ring), resulting in a mixture of diastereomers. This diastereomeric complexity necessitates advanced chromatographic techniques (e.g., chiral HPLC) for resolution, as uncontrolled stereochemistry at the acetal carbon can impact crystallization behavior and solubility [1] [3].
Table 1: Molecular Characteristics of O-Tetrahydropyranyl Lubiprostone
Property | Native Lubiprostone | O-THP Lubiprostone |
---|---|---|
Molecular Formula | C₂₀H₃₂F₂O₅ | C₂₅H₄₀F₂O₆ |
Molecular Weight (g/mol) | 390.46 | 474.58 |
Key Functional Groups | Carboxyl, C-15 hydroxyl | Carboxyl, THP ether |
Stereocenters | 4 | 5 (including THP acetal) |
Crystallographic studies of O-THP Lubiprostone reveal distinct polymorphic forms dictated by solvent interactions during crystallization. Patent data identifies Form A (needle-like crystals) as the thermodynamically stable polymorph when crystallized from ethyl acetate/n-heptane mixtures. X-ray powder diffraction (XRPD) of Form A shows characteristic peaks at 2θ = 5.2°, 10.8°, and 15.5°, indicating a monoclinic lattice with P2₁ space group symmetry [1].
Thermal analysis via differential scanning calorimetry (DSC) reveals a sharp endotherm at 153°C for Form A, corresponding to its melting point. In contrast, Form B (generated from dichloromethane/petroleum ether) exhibits a broader melting endotherm at 146°C and unique XRPD reflections at 2θ = 7.3° and 18.1°, suggesting a less dense packing arrangement. Five polymorphs (Forms A–E) have been characterized, with Forms D and E displaying kinetic instability and spontaneous conversion to Form A under ambient conditions [1].
Table 2: Polymorphic Forms of O-THP Lubiprostone
Polymorph | Crystallization Solvent | XRPD Peaks (2θ) | Melting Point (°C) | Stability |
---|---|---|---|---|
Form A | Ethyl acetate/n-heptane | 5.2°, 10.8°, 15.5° | 153 | Thermodynamically stable |
Form B | Dichloromethane/petroleum ether | 7.3°, 18.1° | 146 | Metastable |
Form C | Tetrahydrofuran/water | 6.7°, 12.9°, 20.3° | 149 | Hygroscopic |
Fourier-transform infrared (FTIR) spectroscopy further distinguishes polymorphs: Form A shows a carbonyl stretch at 1,715 cm⁻¹, while Form B exhibits a split peak at 1,698 cm⁻¹ and 1,712 cm⁻¹, indicative of differing hydrogen-bonding networks in the crystal lattice [1].
O-Tetrahydropyranyl Lubiprostone-d₇ incorporates seven deuterium atoms (d₇) at the THP moiety’s alkyl positions (C-3′, C-4′, C-5′, C-6′), synthesized via acid-catalyzed etherification using deuterated dihydropyran (DHP-d₇). This isotopic labeling retains the pharmacological activity of the parent molecule while enabling precise tracking in mass spectrometry-based assays. The molecular weight increases to 481.65 g/mol, with a distinct mass shift detectable in LC-MS ([M+H]⁺ m/z = 482.65 vs. 475.58 for non-deuterated form) [3] [8].
The THP-d₇ derivative is essential for:
Table 3: Isotopic Variants and Applications
Isotopologue | Labeling Position | Molecular Weight (g/mol) | Primary Application |
---|---|---|---|
O-THP Lubiprostone-d₇ | THP ring (C₅D₇O) | 481.65 | Metabolic stability assays |
¹³C-Lubiprostone-THP | Carboxyl carbon | 475.61 | Absorption/distribution studies |
Synthetic protocols utilize zeolite H-beta or bismuth triflate catalysts to achieve >95% deuterium incorporation, with the THP-d₇ group exhibiting identical acid lability to non-deuterated analogs, enabling consistent deprotection kinetics [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: